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Compound of Interest

Compound Name: 3-Hydroxyazetidine hydrochloride

Cat. No.: B016518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
Hydroxyazetidine hydrochloride (CAS No: 18621-18-6), a key building block in medicinal

chemistry and pharmaceutical development. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Spectral Data Summary
The structural elucidation of 3-Hydroxyazetidine hydrochloride is supported by a

combination of spectroscopic techniques. The data presented in the following tables provide

key analytical benchmarks for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of 3-
Hydroxyazetidine hydrochloride. The proton (¹H) and carbon-13 (¹³C) NMR data are

summarized below.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~4.7 - 4.9 m -CH(OH)-

~3.9 - 4.2 m -CH₂-N-CH₂-

~9.5 - 10.5 br s NH₂⁺

~6.0 - 7.0 br s -OH

Note: The ¹H NMR spectrum for 3-Hydroxyazetidine hydrochloride is available on

ChemicalBook.[1] The exact chemical shifts and multiplicities can vary depending on the

solvent and concentration.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm Assignment

~65-70 -CH(OH)-

~50-55 -CH₂-N-CH₂-

Note: Experimental ¹³C NMR data for 3-Hydroxyazetidine hydrochloride is not readily

available in the searched literature. The values presented are based on predictive models for

similar chemical environments.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The

key absorption bands for 3-Hydroxyazetidine hydrochloride are detailed below.

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3200-3550 Strong, Broad O-H stretch (alcohol)

2400-3200 Broad N-H stretch (ammonium salt)

2850-3000 Medium C-H stretch (alkane)

1000-1250 Strong C-O stretch (alcohol)

1400-1600 Medium N-H bend

Note: An ATR-IR spectrum of 3-Hydroxyazetidine hydrochloride is available from Aldrich.[2]

The assignments are based on typical IR absorption regions for the respective functional

groups.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound.

Table 4: Mass Spectrometry Data

Parameter Value

Molecular Formula C₃H₈ClNO

Molecular Weight 109.55 g/mol

Monoisotopic Mass 109.0294416 Da

Major Ion Peak (m/z) 74.0600 [M-HCl+H]⁺ (for the free base)

Note: The monoisotopic mass is computed by PubChem.[2] The major ion peak corresponds to

the protonated free base, 3-Hydroxyazetidine.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS

data for small organic molecules like 3-Hydroxyazetidine hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:

Sample Preparation: Dissolve 5-10 mg of 3-Hydroxyazetidine hydrochloride in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

The choice of solvent is critical as the compound is a hydrophilic salt.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher.

Data Acquisition for ¹H NMR:

Acquire the spectrum at room temperature.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

A relaxation delay of 1-5 seconds is typically employed between scans.

Data Acquisition for ¹³C NMR:

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for

each unique carbon.

A wider spectral width is necessary (typically 0-220 ppm).

A significantly larger number of scans is required due to the low natural abundance of ¹³C.

A longer relaxation delay may be needed, particularly for quaternary carbons, although

none are present in this molecule.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an

internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR:

Sample Preparation: Place a small amount of the solid 3-Hydroxyazetidine hydrochloride
powder directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with

the crystal.

Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to

improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry:

Sample Preparation: Prepare a dilute solution of 3-Hydroxyazetidine hydrochloride in a

suitable solvent compatible with ESI-MS, such as methanol or a mixture of water and

acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a

standalone spectrometer or coupled with a liquid chromatography (LC) system (LC-MS).

Data Acquisition:

Infuse the sample solution directly into the ESI source at a constant flow rate.
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).

Data Processing: The instrument software processes the raw data to generate a mass

spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical

compound like 3-Hydroxyazetidine hydrochloride.
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Caption: General workflow for spectral analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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